Obtusafuran methyl ether

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

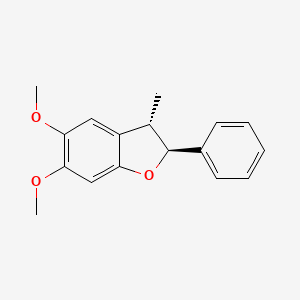

属性

分子式 |

C17H18O3 |

|---|---|

分子量 |

270.32 g/mol |

IUPAC 名称 |

(2S,3S)-5,6-dimethoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C17H18O3/c1-11-13-9-15(18-2)16(19-3)10-14(13)20-17(11)12-7-5-4-6-8-12/h4-11,17H,1-3H3/t11-,17-/m0/s1 |

InChI 键 |

ZTTLMJPWCZHBBG-GTNSWQLSSA-N |

手性 SMILES |

C[C@@H]1[C@H](OC2=CC(=C(C=C12)OC)OC)C3=CC=CC=C3 |

规范 SMILES |

CC1C(OC2=CC(=C(C=C12)OC)OC)C3=CC=CC=C3 |

产品来源 |

United States |

Foundational & Exploratory

Obtusafuran Methyl Ether: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusafuran methyl ether is a naturally occurring lignan found within the heartwood of select species of the Dalbergia genus, notably Dalbergia odorifera and Dalbergia retusa.[1] These tree species, highly valued for their dense and aromatic wood, are a rich source of various bioactive secondary metabolites. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and chemical characterization of this compound, aimed at supporting research and development efforts in natural product chemistry and drug discovery.

Natural Sources

This compound has been identified as a constituent of the heartwood of the following plant species:

-

Dalbergia odorifera T. Chen (Fragrant Rosewood): This species, primarily found in the tropical regions of Asia, is a well-documented source of this compound.[1] The heartwood of D. odorifera is known for its complex chemical profile, containing a variety of flavonoids, phenols, and other aromatic compounds.

-

Dalbergia retusa Hemsl. (Cocobolo): This Central American hardwood is another confirmed natural source of this compound. The heartwood of D. retusa is recognized for its durability and vibrant coloration, which is attributed to the presence of numerous extractives, including quinones and phenolic compounds.

Quantitative Data

Currently, there is limited publicly available quantitative data regarding the specific yield of this compound from its natural sources. The concentration of this compound can vary depending on the age of the tree, geographical location, and the specific extraction and purification methods employed. Further research is required to establish standardized yield data.

| Natural Source | Plant Part | Extraction Solvent | Reported Yield (%) | Reference |

| Dalbergia retusa | Heartwood | Petroleum Ether | Not Reported |

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The following is a generalized protocol based on common practices in natural product chemistry.

Preparation of Plant Material

-

Collection and Identification: The heartwood of Dalbergia odorifera or Dalbergia retusa is collected and botanically authenticated.

-

Drying and Grinding: The collected heartwood is air-dried or oven-dried at a low temperature (typically 40-60°C) to remove moisture. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: Non-polar solvents are effective for extracting lignans like this compound. Petroleum ether is a commonly used solvent for the initial extraction from Dalbergia species. Other solvents such as hexane, chloroform, and ethyl acetate can also be employed.

-

Extraction Method:

-

Maceration: The powdered heartwood is soaked in the selected solvent at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. This process is often repeated multiple times with fresh solvent to ensure complete extraction.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. This method allows for continuous extraction with a fresh supply of the solvent, leading to a higher yield in a shorter time.

-

Purification

-

Solvent Evaporation: The crude extract obtained after the extraction process is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Column Chromatography: The concentrated crude extract is subjected to column chromatography for the separation of its individual components.

-

Stationary Phase: Silica gel (60-120 or 100-200 mesh) is a commonly used adsorbent for the separation of lignans.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify the fractions containing this compound. The TLC plates are typically visualized under UV light (at 254 nm and 366 nm) and by spraying with a suitable chromogenic agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Recrystallization: Fractions containing the purified this compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to obtain the pure crystalline compound.

Characterization

The structure of the isolated this compound is confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the chromophores present.

Experimental Workflow Diagram

Caption: General workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activities and associated signaling pathways of this compound. The broader Dalbergia genus is known to produce a wide range of bioactive compounds with activities including anti-inflammatory, antioxidant, and antimicrobial effects. Further investigation is warranted to explore the pharmacological potential of purified this compound.

Conclusion

This compound represents a promising natural product for further scientific investigation. This guide outlines the foundational knowledge of its natural sources and a general methodology for its isolation. The development of standardized isolation protocols and a thorough investigation of its biological activities are critical next steps in unlocking the full potential of this compound for applications in research and drug development. The detailed characterization of its pharmacological profile and mechanism of action will be crucial for any future therapeutic applications.

References

Obtusafuran methyl ether chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtusafuran methyl ether, a naturally occurring lignan isolated from the heartwood of plants belonging to the Dalbergia genus, presents a promising scaffold for further investigation in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, properties, and, where available, insights into its biological potential based on related compounds. While specific experimental data on this compound remains limited in publicly accessible literature, this document consolidates the known information and provides detailed methodologies for relevant experimental procedures based on the analysis of similar natural products.

Chemical Structure and Properties

This compound is chemically defined as (2R,3R)-5,6-dimethoxy-3-methyl-2-phenyl-2,3-dihydrobenzofuran . Its structure features a dihydrobenzofuran core with a phenyl group at the 2-position and a methyl group at the 3-position, both with a defined stereochemistry. Two methoxy groups are attached to the benzofuran ring at positions 5 and 6.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₃ | [1] |

| Molecular Weight | 270.33 g/mol | [1] |

| CAS Number | 40357-59-3 | [1] |

| Predicted Boiling Point | 349.7 ± 42.0 °C | [1] |

| Predicted Density | 1.118 ± 0.06 g/cm³ | [1] |

| Appearance | Not reported | - |

| Solubility | Not reported | - |

Spectroscopic Data

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound has not been found in the reviewed literature, a general methodology can be inferred from studies on the isolation of analogous compounds from Dalbergia species.

General Protocol for Isolation from Dalbergia Species

This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered heartwood of the plant material is subjected to extraction with a non-polar solvent such as n-hexane or diethyl ether at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the desired compounds.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Chromatographic Fractionation: The concentrated extract is subjected to column chromatography over silica gel.

-

Elution: A gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Purification: Fractions containing the target compound are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activities or the mechanism of action of this compound. However, the dihydrobenzofuran scaffold is present in a variety of natural and synthetic compounds that exhibit a range of pharmacological properties.

Based on the activities of structurally similar compounds, this compound could potentially be investigated for the following biological effects:

-

Anticancer Activity: Several dihydrobenzofuran derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[2]

-

Anti-inflammatory Activity: Some compounds containing the dihydrobenzofuran moiety have shown potential as anti-inflammatory agents.

-

Antimicrobial Activity: The benzofuran core is a common feature in many antimicrobial agents.

Further research is required to determine if this compound possesses any of these or other biological activities. Currently, there are no described signaling pathways associated with this compound.

Conclusion

This compound is a natural product with a well-defined chemical structure. While its physicochemical properties are partially predicted, detailed experimental data, particularly spectroscopic and biological activity information, are notably absent from the current body of scientific literature. The generalized experimental protocols provided herein offer a starting point for researchers interested in isolating and studying this compound. The structural similarity of this compound to other biologically active dihydrobenzofurans suggests that it may be a valuable lead compound for drug discovery efforts. Future research should focus on the isolation or synthesis of this compound to enable comprehensive spectroscopic characterization and a thorough investigation of its pharmacological potential.

References

- 1. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Obtusafuran Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Obtusafuran methyl ether is the methylated derivative of obtusafuran. Its chemical structure is characterized by a dihydrobenzofuran core.

Molecular Formula: C₁₇H₁₈O₃ Molecular Weight: 270.32 g/mol

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its parent compound, obtusafuran. This data is critical for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in searched literature |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in searched literature |

Note: Specific experimental NMR data for this compound is not available in the reviewed literature. The data for the parent compound, obtusafuran, reported by Gregson et al. (1968), would provide the closest approximation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Fragment |

| 270 | Predicted M⁺ peak | [C₁₇H₁₈O₃]⁺ |

| Further fragmentation data not available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For ethers, the C-O stretching vibration is a key diagnostic peak. Phenyl alkyl ethers typically show two strong absorptions for C–O stretching.[1]

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1250 | Strong | Aryl-O stretch |

| ~1050 | Strong | Alkyl-O stretch |

| Other characteristic peaks for aromatic and aliphatic C-H bonds would also be present. |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility. While specific protocols for this compound are not detailed in the available literature, the following are general methodologies employed for the spectroscopic analysis of natural products.

NMR Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry

Mass spectra are commonly obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While a complete set of experimentally derived data remains to be fully documented in publicly accessible literature, the information presented here, based on related compounds and spectroscopic principles, serves as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further research to isolate and fully characterize this compound will be invaluable to the scientific community.

References

Unraveling the Enigma: A Hypothesized Mechanism of Action for Obtusafuran Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a hypothesized mechanism of action for obtusafuran methyl ether. Due to a paucity of direct research on this specific compound, this document draws parallels from the known biological activities of structurally related compounds and general principles of cellular signaling pathways implicated in cancer biology. All quantitative data and experimental protocols are derived from studies on the related compound, isoliquiritigenin 2'-methyl ether, and are presented here as a potential framework for future investigation into this compound.

Executive Summary

This compound, a natural product isolated from Dalbergia odorifera, belongs to a class of compounds that have garnered interest for their potential therapeutic properties. While direct studies on its mechanism of action are currently unavailable, this guide proposes a hypothesis based on the activity of the structurally similar compound, isoliquiritigenin 2'-methyl ether. It is hypothesized that this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document provides a comprehensive, albeit theoretical, framework for its potential anti-cancer effects, complete with hypothetical data tables, experimental methodologies, and signaling pathway diagrams to guide future research.

Hypothesized Mechanism of Action

Based on the pro-apoptotic effects observed for isoliquiritigenin 2'-methyl ether, it is hypothesized that this compound may exert anti-cancer activity by inducing programmed cell death (apoptosis) in malignant cells. This is likely achieved through the activation of intracellular signaling cascades that control cell survival and death. The core of this hypothesis centers on the activation of the MAPK and NF-κB signaling pathways, leading to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors.

Induction of Apoptosis

Apoptosis is a critical process for removing damaged or cancerous cells. It is hypothesized that this compound triggers this process in cancer cells, leading to characteristic morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Role of Signaling Pathways

2.2.1 MAPK Pathway Activation: The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. It is proposed that this compound may activate specific MAP kinases, such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which in turn can phosphorylate and activate downstream targets involved in the apoptotic machinery.

2.2.2 NF-κB Pathway Modulation: The NF-κB pathway is a key regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. It is hypothesized that this compound may modulate the NF-κB pathway, potentially leading to the transcription of pro-apoptotic genes.

Quantitative Data (Hypothetical Framework)

The following tables summarize hypothetical quantitative data, based on findings for isoliquiritigenin 2'-methyl ether, to provide a tangible framework for potential experimental outcomes with this compound.

Table 1: In Vitro Cytotoxicity of this compound on Oral Cancer Cell Lines (Hypothetical)

| Cell Line | IC50 (µM) after 48h |

| YD-10B (Primary Oral Squamous Cell Carcinoma) | 25 µM |

| YD-38 (Metastatic Oral Squamous Cell Carcinoma) | 35 µM |

| Normal Human Gingival Fibroblasts | > 100 µM |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression (Hypothetical Fold Change)

| Protein | Treatment (24h) |

| Pro-Apoptotic | |

| Bax | ↑ 2.5-fold |

| Cleaved Caspase-3 | ↑ 4.0-fold |

| Anti-Apoptotic | |

| Bcl-2 | ↓ 0.5-fold |

| Signaling Proteins | |

| Phospho-JNK | ↑ 3.0-fold |

| Phospho-ERK | ↑ 2.0-fold |

| Nuclear NF-κB p65 | ↑ 2.8-fold |

Detailed Experimental Protocols (Proposed)

The following are detailed methodologies for key experiments that would be essential to validate the hypothesized mechanism of action of this compound. These protocols are based on standard techniques used in cellular and molecular biology.

Cell Culture and Cytotoxicity Assay

-

Cell Lines: Human oral squamous carcinoma cell lines (e.g., YD-10B, YD-38) and normal human gingival fibroblasts.

-

Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

MTT Assay: To determine cytotoxicity, cells are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, and 72 hours. Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm, and the half-maximal inhibitory concentration (IC50) is calculated.

Apoptosis Analysis by Flow Cytometry

-

Annexin V-FITC/Propidium Iodide Staining: To quantify apoptosis, treated and untreated cells are harvested, washed with PBS, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Protein Extraction: Cells are treated with this compound for specified times, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Electrophoresis and Blotting: Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membranes are blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, phospho-JNK, phospho-ERK, NF-κB p65, and β-actin as a loading control). After washing, the membranes are incubated with horseradish peroxidase-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Hypothesized Pathways

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways involved in the mechanism of action of this compound.

Caption: Hypothesized signaling cascade of this compound.

An In-depth Technical Guide on Obtusafuran Methyl Ether: Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtusafuran methyl ether is a naturally occurring lignan that has been identified as a constituent of Dalbergia odorifera, a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the available information on the discovery and characterization of this compound. Due to the limited publicly available data, this document presents a generalized experimental framework for its isolation and characterization based on established phytochemical methodologies for related compounds. This includes hypothetical spectroscopic data and a speculative signaling pathway to guide future research and drug discovery efforts.

Introduction

Dalbergia odorifera, a member of the Leguminosae family, is a valuable source of a diverse array of secondary metabolites, including flavonoids, phenols, and neolignans.[1][2] These compounds have garnered significant interest for their potential therapeutic applications. This compound, a lignan found within this plant, represents a promising yet understudied molecule. This guide aims to consolidate the known information and provide a structured approach for researchers and drug development professionals interested in exploring its potential.

Discovery and Sourcing

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 40357-59-3 | ChemicalBook[4] |

| Molecular Formula | C₁₇H₁₈O₃ | ChemicalBook[4] |

| Molecular Weight | 270.33 g/mol | ChemicalBook[4] |

| Predicted Boiling Point | 349.7 ± 42.0 °C | ChemicalBook[4] |

| Predicted Density | 1.118 ± 0.06 g/cm³ | ChemicalBook[4] |

Experimental Protocols

The following protocols are generalized procedures based on common methodologies for the isolation and characterization of neolignans from Dalbergia species. These should be adapted and optimized for specific experimental conditions.

Hypothetical Isolation Protocol

-

Extraction:

-

Air-dried and powdered heartwood of Dalbergia odorifera (1 kg) is extracted with 95% ethanol (3 x 5 L) at room temperature for 72 hours for each extraction.

-

The extracts are combined and concentrated under reduced pressure to yield a crude ethanol extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

-

The chloroform-soluble fraction is concentrated and subjected to column chromatography.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The chloroform fraction is loaded onto a silica gel column and eluted with a gradient of petroleum ether-ethyl acetate (from 9:1 to 1:1, v/v) to yield several sub-fractions.

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of compounds with similar TLC profiles to known neolignans are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and polymeric materials.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a methanol-water gradient system to yield pure this compound.

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE 600 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is performed on a Thermo Fisher Q Exactive HF-X mass spectrometer to determine the exact molecular weight and elemental composition.

Hypothetical Data Presentation

As the actual spectroscopic data for this compound is not publicly available, the following tables represent hypothetical data consistent with its proposed structure.

Table 2: Hypothetical ¹H NMR Data (600 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 7.35-7.25 | m | - | Phenyl-H |

| 6.90 | s | - | Ar-H |

| 6.85 | s | - | Ar-H |

| 5.10 | d | 8.0 | H-2 |

| 3.90 | s | - | OCH₃ |

| 3.85 | s | - | OCH₃ |

| 3.50 | m | - | H-3 |

| 1.10 | d | 7.0 | CH₃-3 |

Table 3: Hypothetical ¹³C NMR Data (150 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 150.5 | C-Ar |

| 149.0 | C-Ar |

| 142.0 | C-Ar |

| 130.0 | C-Ar |

| 128.5 | Phenyl-CH |

| 128.0 | Phenyl-CH |

| 127.0 | Phenyl-CH |

| 112.0 | Ar-CH |

| 109.0 | Ar-CH |

| 90.0 | C-2 |

| 56.0 | OCH₃ |

| 55.8 | OCH₃ |

| 45.0 | C-3 |

| 15.0 | CH₃-3 |

Table 4: Hypothetical HRESI-MS Data

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 271.1334 | 271.1332 | C₁₇H₁₉O₃ |

| [M+Na]⁺ | 293.1154 | 293.1151 | C₁₇H₁₈O₃Na |

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and characterization of this compound.

Hypothetical Signaling Pathway

Given that other compounds from Dalbergia odorifera have demonstrated anti-inflammatory properties, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway. The following diagram illustrates this hypothetical pathway.

Conclusion and Future Directions

This compound remains a largely unexplored natural product with potential for further scientific investigation. The information presented in this guide, including the generalized protocols and hypothetical data, serves as a foundational resource to stimulate and facilitate future research. Key areas for future investigation include:

-

Definitive Isolation and Structure Elucidation: The primary literature detailing the isolation and providing the actual spectroscopic data for this compound needs to be identified or the experiments need to be conducted to provide this fundamental information.

-

Biological Activity Screening: A comprehensive screening of this compound for various biological activities, such as anti-inflammatory, antioxidant, and cytotoxic effects, is warranted.

-

Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the specific molecular targets and signaling pathways involved will be crucial for understanding its therapeutic potential.

-

Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship studies.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a lead compound for the development of new therapeutic agents.

References

Obtusafuran Methyl Ether: A Technical Guide for Researchers

Introduction

Obtusafuran methyl ether, a naturally occurring lignan, has garnered interest within the scientific community for its potential therapeutic applications. Primarily isolated from plant species of the Dalbergia genus, which have a rich history in traditional medicine for treating inflammatory ailments, this compound is now the subject of modern scientific investigation. This technical guide provides a comprehensive overview of this compound, including its botanical sources, chemical properties, and known biological activities, with a focus on presenting quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Botanical Sources and Traditional Use

This compound is a constituent of various plants in the Dalbergia genus, most notably Dalbergia odorifera[1][2]. This genus, comprising trees and shrubs, is widely distributed in tropical and subtropical regions and has been a cornerstone of traditional medicine systems for centuries. Various parts of Dalbergia plants have been traditionally used to treat a wide array of conditions, including blood disorders, syphilis, stomach problems, dysentery, ulcers, and skin diseases[3][4]. The traditional use of these plants for ailments often associated with inflammation suggests the presence of bioactive compounds with anti-inflammatory properties, such as this compound.

Chemical Properties

This compound is classified as a lignan, a class of polyphenolic compounds derived from the dimerization of substituted cinnamyl alcohols. Its chemical structure has been elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The molecular formula for this compound is C₁₇H₁₈O₃.

Biological Activities and Quantitative Data

While the traditional use of Dalbergia species points towards potential biological activities, specific quantitative data for this compound is still emerging. Research on various compounds isolated from Dalbergia odorifera has demonstrated a range of biological effects, including cytotoxic, antibacterial, antioxidant, and anti-inflammatory activities[1][4]. However, specific quantitative data for this compound remains limited in the currently available scientific literature. Further targeted studies are required to determine specific metrics such as IC50 values for cytotoxicity against various cell lines and Minimum Inhibitory Concentrations (MICs) against microbial strains.

Potential Signaling Pathways

Lignans, as a class of compounds, have been shown to modulate various cellular signaling pathways, including the NF-κB and MAPK pathways, which are critically involved in the inflammatory response[5][6][7]. While direct evidence for the effect of this compound on these pathways is not yet available, its classification as a lignan suggests that this is a promising area for future research. The inhibition of such pathways could provide a mechanistic basis for the traditional anti-inflammatory uses of Dalbergia species.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for advancing research. The following outlines a general workflow for such investigations.

Workflow for Isolation and Bioactivity Screening

Caption: General workflow for the isolation, structural elucidation, and biological screening of this compound.

This compound represents a promising natural product for further investigation, with a foundation in the traditional medicinal use of Dalbergia species. While preliminary information suggests potential anti-inflammatory and other biological activities, there is a clear need for more rigorous scientific studies to quantify these effects and elucidate the underlying molecular mechanisms. The experimental approaches outlined in this guide provide a framework for researchers to contribute to a more comprehensive understanding of this intriguing compound and its potential for therapeutic development.

References

- 1. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. phcogrev.com [phcogrev.com]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Biosynthesis of Obtusafuran Methyl Ether in Dalbergia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusafuran methyl ether, a neoflavonoid with a 2-aryl-2,3-dihydrobenzofuran skeleton, is a characteristic secondary metabolite found in various species of the genus Dalbergia. These compounds have garnered significant interest due to their potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Dalbergia, based on the established general phenylpropanoid and isoflavonoid pathways, and outlines key experimental protocols for its elucidation.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound in Dalbergia has not been fully elucidated, a putative pathway can be proposed based on the well-characterized biosynthesis of flavonoids and isoflavonoids, which are abundant in the Leguminosae family. The pathway likely originates from the general phenylpropanoid pathway and proceeds through key isoflavonoid intermediates.

General Phenylpropanoid and Flavonoid/Isoflavonoid Pathways

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of a series of enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-Coumarate:CoA ligase (4CL)

4-Coumaroyl-CoA serves as a key precursor for the flavonoid and isoflavonoid pathways. Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Chalcone isomerase (CHI) then converts the chalcone to a flavanone, such as naringenin.

In the isoflavonoid pathway, a key branching step is the conversion of a flavanone to an isoflavone, catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme. This reaction involves a 2,3-aryl migration of the B-ring. The resulting isoflavone, such as daidzein, is a critical intermediate for the biosynthesis of more complex isoflavonoids, including pterocarpans and, putatively, obtusafuran.

Putative Pathway from Isoflavone to Obtusafuran

The formation of the 2-aryl-2,3-dihydrobenzofuran skeleton of obtusafuran from an isoflavone intermediate likely involves a series of reduction, cyclization, and methylation steps. While the specific enzymes are unknown, parallels can be drawn with the biosynthesis of pterocarpans, which also involves the formation of a new heterocyclic ring.

A plausible hypothesis involves the reduction of an isoflavone, such as daidzein, by an isoflavone reductase (IFR) to yield an isoflavanone. This could be followed by further reduction to an isoflavanol. The key cyclization step to form the dihydrobenzofuran ring could be catalyzed by an enzyme analogous to pterocarpan synthase (PTS) , which is involved in the final ring closure in pterocarpan biosynthesis. This step would likely involve the dehydration of an isoflavanol intermediate.

The introduction of the methyl group at the C3 position is a less common modification in flavonoid biosynthesis. This could occur through the action of a specific methyltransferase acting on a precursor before or after the cyclization.

The final steps in the biosynthesis of this compound would involve hydroxylation and O-methylation reactions. A specific O-methyltransferase (OMT) would catalyze the transfer of a methyl group to a hydroxyl group on the obtusafuran core structure to yield this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature detailing the flux through the this compound biosynthetic pathway or the expression levels of the involved enzymes in Dalbergia species. Future research employing quantitative proteomics and metabolomics will be essential to populate the following conceptual tables.

Table 1: Hypothetical Enzyme Expression Levels in Dalbergia Heartwood vs. Sapwood

| Enzyme (Putative) | Heartwood (Relative Expression) | Sapwood (Relative Expression) |

| Phenylalanine ammonia-lyase (PAL) | +++ | ++ |

| Isoflavone synthase (IFS) | +++ | + |

| Isoflavone reductase (IFR) | ++++ | + |

| Pterocarpan synthase-like (PTS-like) | ++++ | - |

| Obtusafuran C3-methyltransferase | ++++ | - |

| Obtusafuran O-methyltransferase | ++++ | - |

Table 2: Hypothetical Metabolite Concentrations in Dalbergia Heartwood

| Metabolite | Concentration (µg/g dry weight) |

| L-Phenylalanine | >1000 |

| Daidzein | 50-200 |

| Obtusafuran | 10-50 |

| This compound | 100-500 |

Experimental Protocols for Pathway Elucidation

Elucidating the complete biosynthetic pathway of this compound requires a multi-faceted approach combining tracer studies, enzyme identification and characterization, and genetic approaches.

Tracer Studies to Identify Precursors and Intermediates

Objective: To confirm the precursors and trace the flow of intermediates in the biosynthetic pathway.

Methodology:

-

Precursor Feeding: Administer isotopically labeled precursors (e.g., 13C- or 14C-labeled L-phenylalanine, daidzein) to Dalbergia cell suspension cultures or seedlings.

-

Incubation: Allow the plant material to metabolize the labeled precursors for various time points.

-

Metabolite Extraction: Harvest the tissue and perform a comprehensive extraction of secondary metabolites.

-

Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify labeled intermediates and the final product, this compound. The incorporation of the label will confirm the precursor-product relationships.

Identification of Candidate Genes and Enzymes

Objective: To identify the genes encoding the biosynthetic enzymes involved in the pathway.

Methodology:

-

Transcriptome Analysis: Perform RNA-sequencing (RNA-Seq) on Dalbergia tissues known to produce this compound (e.g., heartwood) and compare the transcript profiles with tissues that do not (e.g., sapwood). Identify genes that are highly expressed in the producing tissues and belong to enzyme families known to be involved in flavonoid and isoflavonoid biosynthesis (e.g., reductases, cytochrome P450s, methyltransferases).

-

Proteomic Analysis: Conduct proteomic studies on the same tissues to identify proteins that are abundant in the heartwood. This can provide direct evidence for the presence of the biosynthetic enzymes.

-

Homology-Based Gene Cloning: Based on the sequences of known enzymes from related pathways (e.g., IFR, PTS, OMTs from other legumes), design degenerate primers to amplify and clone the corresponding genes from Dalbergia cDNA.

In Vitro and In Vivo Functional Characterization of Enzymes

Objective: To confirm the function of the candidate enzymes identified.

Methodology:

-

Heterologous Expression: Clone the full-length candidate genes into an expression vector (e.g., in E. coli or yeast).

-

Protein Purification: Express and purify the recombinant proteins.

-

Enzyme Assays: Perform in vitro enzyme assays by incubating the purified recombinant enzyme with the putative substrate and necessary co-factors. For example, a candidate OMT would be incubated with obtusafuran and S-adenosylmethionine (SAM).

-

Product Identification: Analyze the reaction products by LC-MS to confirm the enzymatic conversion.

-

In Vivo Characterization: Use techniques like Virus-Induced Gene Silencing (VIGS) in a suitable Dalbergia model system to transiently silence the candidate genes and observe the effect on this compound production.

Conclusion

The biosynthesis of this compound in Dalbergia is a complex process that likely involves a specialized branch of the isoflavonoid pathway. While the complete pathway and the enzymes involved are yet to be fully characterized, the proposed pathway provides a solid framework for future research. The application of modern experimental techniques, including tracer studies, multi-omics approaches, and functional genomics, will be instrumental in unraveling the precise enzymatic steps and regulatory mechanisms governing the formation of this intriguing natural product. A thorough understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the sustainable production of valuable bioactive compounds.

Obtusafuran Methyl Ether: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusafuran methyl ether is a naturally occurring benzofuran derivative, a class of compounds known for a wide range of biological activities. It is classified as a lignan and has been identified as a constituent of Dalbergia odorifera, a plant species used in traditional medicine. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its chemical properties. At present, detailed biological activity data, experimental protocols, and specific signaling pathway information for this compound are not available in the public scientific literature.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical supplier databases and general listings of natural products.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₈O₃ | Chemical Supplier Databases |

| Molecular Weight | 270.32 g/mol | Chemical Supplier Databases |

| CAS Number | 40357-59-3 | Chemical Supplier Databases |

| Class | Lignan, Benzofuran | Chemical Supplier Databases |

| Natural Source | Dalbergia odorifera | Chemical Supplier Databases |

Biological Activity

Currently, there is a significant gap in the scientific literature regarding the specific biological activities of this compound. While compounds isolated from Dalbergia odorifera have been reported to possess anti-inflammatory, antioxidant, and anticancer properties, dedicated studies to elucidate the bioactivity of this compound are not yet published.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not available in the current body of scientific literature.

Signaling Pathways

There is no information available in the scientific literature regarding the signaling pathways modulated by this compound.

Future Directions

The lack of published research on the biological effects of this compound presents a clear opportunity for future investigation. Key areas for research include:

-

In vitro screening: Evaluation of the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of this compound against relevant cell lines.

-

Mechanism of action studies: Elucidation of the molecular targets and signaling pathways affected by this compound in biologically active contexts.

-

In vivo studies: Investigation of the efficacy and safety of this compound in animal models of disease.

The structural similarity of this compound to other bioactive benzofurans suggests that it may possess interesting pharmacological properties. Further research is warranted to uncover the potential therapeutic applications of this natural product.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for future research on this compound, starting from its isolation to the potential development of new therapeutic agents.

Obtusafuran Methyl Ether: Unraveling Therapeutic Potential

A Technical Whitepaper for Drug Discovery Professionals

Abstract

Obtusafuran methyl ether, a natural benzofuran derivative isolated from the heartwood of Dalbergia odorifera, presents a compelling case for further investigation as a potential therapeutic agent. While extensive research has been conducted on the diverse pharmacological activities of extracts from Dalbergia odorifera, including anti-inflammatory, anticancer, and antioxidant properties, specific data on the biological targets and mechanisms of action of this compound remain conspicuously absent in publicly available scientific literature. This technical guide serves to highlight the current knowledge gap and underscore the untapped potential of this compound, providing a framework for future research endeavors.

Introduction

This compound is classified as a lignan, a class of polyphenolic compounds known for their rich and varied biological activities. Its origin, Dalbergia odorifera, has a long history in traditional medicine, particularly in East Asia, where it is used to treat a variety of ailments, suggesting a foundation for the potential bioactivity of its constituent compounds. Despite its identification and availability from chemical suppliers, this compound has not been the subject of dedicated, in-depth studies to elucidate its therapeutic targets and mechanisms of action. This document outlines the imperative for such research and proposes potential avenues of investigation based on the known activities of structurally related compounds.

Current State of Research

A comprehensive review of scientific databases and literature reveals a significant lack of specific research on this compound. Current information is limited to its chemical structure, source, and commercial availability. While the broader class of benzofurans and compounds from Dalbergia species have been shown to possess a range of biological effects, no peer-reviewed studies detailing the following for this compound could be identified:

-

Specific Therapeutic Targets: The molecular targets (e.g., enzymes, receptors, ion channels) with which this compound interacts have not been elucidated.

-

Quantitative Biological Data: There is no publicly available data on the potency and efficacy of this compound, such as IC50 or EC50 values, in relevant biological assays.

-

Signaling Pathways: The intracellular signaling cascades modulated by this compound are unknown.

-

Detailed Experimental Protocols: Specific methodologies for assessing the biological activity of this compound have not been published.

This notable absence of data presents a significant opportunity for novel research and discovery in the field of drug development.

Postulated Therapeutic Areas and Targets: A Forward Look

Based on the known pharmacological profile of benzofuran-containing compounds and other phytochemicals isolated from Dalbergia odorifera, several high-potential therapeutic areas for this compound can be proposed. The following sections outline hypothetical signaling pathways and experimental workflows to guide future research.

Anti-Inflammatory Potential

Hypothetical Signaling Pathway: Inhibition of the NF-κB Pathway

A common mechanism for anti-inflammatory action by natural products involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Future studies could investigate whether this compound can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Caption: Proposed workflow for investigating the anti-inflammatory effects of this compound.

Anticancer Potential

Hypothetical Signaling Pathway: Induction of Apoptosis via the Intrinsic Pathway

Many natural compounds exert anticancer effects by inducing apoptosis. A potential mechanism for this compound could be the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria, activation of caspase-9, and subsequent executioner caspases (caspase-3 and -7), ultimately resulting in programmed cell death.

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Proposed Experimental Protocols

To address the current knowledge gap, a structured research plan is essential. The following outlines key experimental protocols that would be foundational in characterizing the therapeutic potential of this compound.

In Vitro Anti-Inflammatory Assays

-

Cell Culture: RAW 264.7 murine macrophages would be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Lipopolysaccharide (LPS) Stimulation: Cells would be pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Assay: The production of NO in the culture supernatant would be measured using the Griess reagent.

-

Cytokine Analysis: Levels of TNF-α, IL-6, and IL-1β in the supernatant would be quantified using commercially available ELISA kits.

-

Western Blot Analysis: Cellular lysates would be subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane would be probed with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and β-actin, followed by HRP-conjugated secondary antibodies.

In Vitro Anticancer Assays

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) would be utilized.

-

Cell Viability Assay: Cells would be treated with a range of concentrations of this compound for 24, 48, and 72 hours. Cell viability would be assessed using the MTT or CellTiter-Glo assay to determine the IC50 values.

-

Apoptosis Assay: Apoptosis would be quantified by flow cytometry using Annexin V-FITC and propidium iodide staining.

-

Caspase Activity Assay: The activity of caspase-3, -7, and -9 would be measured using luminometric or colorimetric assays.

-

Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential would be assessed using a fluorescent probe such as JC-1.

Data Presentation

As data becomes available, it is crucial to present it in a clear and comparative manner. The following tables are templates for the structured presentation of quantitative data.

Table 1: Anti-Inflammatory Activity of this compound

| Assay | Endpoint | IC50 (µM) |

| Nitric Oxide Production | Inhibition | |

| TNF-α Secretion | Inhibition | |

| IL-6 Secretion | Inhibition | |

| IL-1β Secretion | Inhibition |

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) - 48h |

| MCF-7 | Breast | |

| A549 | Lung | |

| HCT116 | Colon | |

| MCF-10A | Non-cancerous |

Conclusion and Future Directions

This compound represents a promising yet uncharacterized natural product. The lack of existing research presents a unique opportunity for significant contributions to the field of drug discovery. The proposed research framework, focusing on its potential anti-inflammatory and anticancer activities, provides a clear path forward. Elucidating the specific molecular targets and signaling pathways of this compound will be critical in unlocking its therapeutic potential and paving the way for the development of novel therapeutics. It is strongly recommended that research efforts be directed towards the systematic evaluation of this compound to fill the existing knowledge void and potentially deliver new treatment modalities for a range of human diseases.

Methodological & Application

Synthesis and Optimization of Obtusafuran Methyl Ether: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a proposed synthetic protocol for the laboratory-scale synthesis of obtusafuran methyl ether. The protocol is designed based on established synthetic methodologies for benzofuran and dihydrobenzofuran derivatives, offering a strategic approach for researchers in natural product synthesis and drug discovery.

This compound is a lignan natural product that has been isolated from plant species such as Dalbergia odorifera.[1][2] Its parent compound, obtusafuran, is a dihydrobenzofuran derivative known to be isolated from Dalbergia louveli and Dalbergia retusa and has shown antiplasmodial activity.[3] The synthesis of such bioactive molecules is of significant interest for further pharmacological evaluation and the development of new therapeutic agents. This protocol outlines a potential pathway for the synthesis of this compound, starting from commercially available precursors.

Proposed Synthetic Pathway Overview

The proposed synthesis of this compound involves a multi-step sequence, beginning with the synthesis of a substituted phenol, followed by the construction of the dihydrobenzofuran core, and concluding with a final methylation step. The key transformations are based on well-established organometallic and classical organic reactions.

The overall synthetic strategy is as follows:

-

Synthesis of 4-methoxy-2-propenylphenol: Starting from a suitably protected hydroquinone derivative, a propenyl group is introduced, which will ultimately form part of the dihydrofuran ring.

-

Palladium-Catalyzed Oxidative Cyclization: The substituted phenol undergoes an intramolecular cyclization to form the core dihydrobenzofuran structure.

-

Heck Coupling: A phenyl group is introduced at the 2-position of the dihydrobenzofuran ring system.

-

Reduction and Deprotection: The double bond is reduced, and any protecting groups are removed to yield obtusafuran.

-

Methylation: The final step is the methylation of the free hydroxyl group to afford the target molecule, this compound.

Data Presentation: Summary of Reaction Parameters

The following table summarizes the key quantitative data and reaction conditions for the proposed synthesis of this compound. Please note that yields are estimates based on similar transformations reported in the literature and may require optimization.

| Step | Reaction | Starting Material (SM) | Key Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |

| 1 | Allylation | 4-Methoxyphenol | Allyl bromide, K₂CO₃ | Acetone | Reflux | 6 | 95 |

| 2 | Claisen Rearrangement | 1-Allyloxy-4-methoxybenzene | N,N-Diethylaniline | 200 | 4 | 85 | |

| 3 | Oxidative Cyclization | 2-Allyl-4-methoxyphenol | Pd(OAc)₂, Benzoquinone | THF/H₂O | 50 | 12 | 70 |

| 4 | Heck Coupling | 2-Methyl-2,3-dihydrobenzofuran-5-ol | Iodobenzene, Pd(PPh₃)₄, Et₃N | DMF | 100 | 24 | 65 |

| 5 | Methylation | Obtusafuran | Methyl iodide, K₂CO₃ | Acetone | Reflux | 8 | 90 |

Experimental Protocols

The following are detailed experimental protocols for each key step in the proposed synthesis of this compound.

Step 1: Synthesis of 1-Allyloxy-4-methoxybenzene

-

To a solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-allyloxy-4-methoxybenzene.

Step 2: Synthesis of 2-Allyl-4-methoxyphenol

-

Place 1-allyloxy-4-methoxybenzene (1.0 eq) in a round-bottom flask.

-

Add N,N-diethylaniline (2.0 eq) as a high-boiling solvent.

-

Heat the mixture to 200 °C and maintain this temperature for 4 hours.

-

Monitor the rearrangement by TLC.

-

Cool the reaction mixture and purify directly by column chromatography on silica gel to isolate 2-allyl-4-methoxyphenol.

Step 3: Synthesis of 2-Methyl-2,3-dihydrobenzofuran-5-ol

-

To a solution of 2-allyl-4-methoxyphenol (1.0 eq) in a mixture of THF and water, add palladium(II) acetate (0.1 eq) and benzoquinone (1.1 eq).

-

Heat the reaction mixture to 50 °C for 12 hours.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 2-methyl-2,3-dihydrobenzofuran-5-ol.

Step 4: Synthesis of Obtusafuran

-

In a sealed tube, combine 2-methyl-2,3-dihydrobenzofuran-5-ol (1.0 eq), iodobenzene (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and triethylamine (2.0 eq) in DMF.

-

Heat the mixture to 100 °C for 24 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting crude product is then reduced, for example, using catalytic hydrogenation, to saturate the double bond formed during the Heck reaction, yielding obtusafuran.

-

Purify by column chromatography.

Step 5: Synthesis of this compound

-

Dissolve obtusafuran (1.0 eq) in acetone and add potassium carbonate (2.0 eq).

-

Add methyl iodide (1.5 eq) and reflux the mixture for 8 hours.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a key reaction mechanism.

Caption: Proposed synthetic workflow for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Obtusafuran Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusafuran methyl ether is a lignan compound that has been isolated from plant species such as Dalbergia odorifera.[1][2] Lignans are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. As research into the therapeutic potential of this compound progresses, the need for a reliable and robust analytical method for its quantification in various matrices, including plant extracts and biological samples, is critical.

This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of this compound. The described protocol provides a framework for the accurate and precise quantification of this compound, which is essential for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies.

Chemical Information:

| Compound | This compound |

| Molecular Formula | C17H18O3[3] |

| Molecular Weight | 270.33 g/mol [3] |

| CAS Number | 40357-59-3[3] |

| Class | Lignan[1] |

| Source | Dalbergia odorifera[1][2] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid (analytical grade)

-

Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The following conditions are recommended as a starting point for method development.

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | See Section 2.5 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Sample Preparation (from Dalbergia odorifera heartwood)

-

Grinding: The dried heartwood of Dalbergia odorifera is ground into a fine powder.

-

Extraction: An accurately weighed amount of the powder (e.g., 1.0 g) is extracted with 20 mL of methanol using ultrasonication for 30 minutes at room temperature.

-

Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.

-

Filtration: The supernatant is filtered through a 0.45 µm syringe filter into an HPLC vial.

Determination of Optimal Detection Wavelength

-

Prepare a representative standard solution of this compound (e.g., 10 µg/mL) in the mobile phase.

-

Using a UV-Vis spectrophotometer or the diode-array detector (DAD) of the HPLC system, scan the solution from 200 to 400 nm.

-

The wavelength at which the maximum absorbance is observed should be selected as the detection wavelength for the HPLC-UV method. Based on the UV spectra of related lignan and furanocoumarin compounds, a starting wavelength of approximately 280 nm or 310 nm can be initially monitored.

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte in the presence of other components. | Peak purity analysis, comparison with a blank matrix. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A minimum of 5 concentration levels, correlation coefficient (r²) > 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the intended application. |

| Accuracy | The closeness of the test results to the true value. | Recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) expressed as %RSD. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | Varying parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |

Data Presentation

Quantitative data from method validation and sample analysis should be presented in clear and concise tables for easy interpretation and comparison.

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| Standard 1 | |

| Standard 2 | |

| Standard 3 | |

| Standard 4 | |

| Standard 5 | |

| Correlation Coefficient (r²) |

Table 3: Accuracy and Precision Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| Low | ||||

| Medium | ||||

| High |

Visualizations

Experimental Workflow

References

Application Note: Quantitative Analysis of Obtusafuran Methyl Ether in Dalbergia odorifera Extracts

Introduction

Obtusafuran methyl ether is a lignan compound that has been isolated from the heartwood of Dalbergia odorifera[1][2], a plant species with a history of use in traditional medicine. Phytochemical investigations of Dalbergia odorifera have revealed a rich diversity of secondary metabolites, including flavonoids, phenols, sesquiterpenes, and lignans, which contribute to its various reported biological activities such as anti-inflammatory, antioxidant, and cytotoxic effects[3][4][5]. Lignans as a class of compounds are known to modulate key cellular signaling pathways, including the NF-κB, MAPK, and Nrf2 pathways, which are critical in inflammation, oxidative stress, and cellular defense mechanisms. Given the therapeutic potential of Dalbergia odorifera extracts, accurate and precise quantification of its bioactive constituents like this compound is essential for quality control, standardization, and further pharmacological research.

This application note provides a detailed protocol for the quantitative analysis of this compound in Dalbergia odorifera extracts using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described methodology is designed for researchers, scientists, and drug development professionals to achieve reliable and reproducible quantification of this target analyte.

Experimental Protocols

Sample Preparation: Extraction of this compound from Dalbergia odorifera

This protocol describes an optimized ultrasound-assisted extraction (UAE) method for obtaining this compound from the dried heartwood of Dalbergia odorifera.

Materials:

-

Dried and powdered heartwood of Dalbergia odorifera

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC vials

Procedure:

-

Accurately weigh 1.0 g of powdered Dalbergia odorifera heartwood into a 50 mL conical tube.

-

Add 20 mL of 80% methanol in deionized water to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 40°C.

-

After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol to ensure exhaustive extraction.

-

Combine the supernatants from both extractions.

-

Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method for Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30-90% B

-

8-10 min: 90% B

-

10.1-12 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 271.1 -> Product ion (Q3) m/z 165.1 (quantifier), 137.1 (qualifier)

-

Internal Standard (e.g., Verapamil): Precursor ion (Q1) m/z 455.3 -> Product ion (Q3) m/z 165.1

-

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 8 psi

Preparation of Standards and Calibration Curve

-

Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

-

Perform serial dilutions of the stock solution with 80% methanol to prepare working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Spike a fixed concentration of the internal standard into each working standard and sample.

-

Inject the standards into the LC-MS/MS system and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in different batches of Dalbergia odorifera extracts. This data is for illustrative purposes to demonstrate the application of the described protocol.

Table 1: Calibration Curve Data for this compound

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,432 | 1,234,567 | 0.0125 |

| 5 | 78,910 | 1,245,678 | 0.0633 |

| 10 | 156,789 | 1,223,456 | 0.1281 |

| 50 | 798,543 | 1,256,789 | 0.6354 |

| 100 | 1,601,234 | 1,248,910 | 1.2821 |

| 500 | 8,123,456 | 1,239,876 | 6.5519 |

| 1000 | 16,345,678 | 1,241,234 | 13.1689 |

| Linearity (R²) | 0.9995 |

Table 2: Quantitative Analysis of this compound in Dalbergia odorifera Extract Batches

| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Concentration in Dry Plant Material (µg/g) |

| Batch A | 0.8765 | 68.5 | 1.37 |

| Batch B | 1.1234 | 87.8 | 1.76 |

| Batch C | 0.7543 | 59.0 | 1.18 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathways Modulated by Lignans

Lignans are known to exert their biological effects by modulating various cellular signaling pathways. Below are simplified diagrams of key pathways potentially influenced by this compound.

NF-κB Signaling Pathway

Caption: Lignan-mediated inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

Caption: Modulation of the MAPK/ERK signaling pathway by lignans.

References

Application Notes and Protocols: Cell-Based Assays for Obtusafuran Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusafuran methyl ether is a lignan natural product isolated from plants such as Dalbergia odorifera.[1][2] Lignans and other furan-containing natural derivatives have garnered significant interest in drug discovery due to their diverse biological activities, which often include anti-inflammatory and cytotoxic properties.[3][4] Cell-based assays are indispensable tools in the preliminary screening and mechanistic elucidation of natural products, offering a more physiologically relevant context compared to biochemical assays.[5] These assays can efficiently quantify a compound's effect on cell viability, proliferation, and specific signaling pathways.[5]

These application notes provide a comprehensive guide to designing and implementing a series of cell-based assays to characterize the bioactivity of this compound. The protocols detailed below will enable researchers to assess its cytotoxic and anti-inflammatory potential, and to investigate its effects on the NF-κB signaling pathway, a key regulator of inflammation.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This assay is foundational for determining the appropriate concentration range of this compound for subsequent, more specific assays, ensuring that observed effects are not simply a result of cell death.

Experimental Protocol

1.1. Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, or A549)

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin